molecular formula C26H41N3O9 B8114071 TCO-PEG4-amido maleimide

TCO-PEG4-amido maleimide

Cat. No.: B8114071
M. Wt: 539.6 g/mol
InChI Key: XUFPWQCCPOKESZ-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TCO-PEG4-Amido Maleimide is a bifunctional click chemistry reagent widely used in bioconjugation and materials science. Its structure comprises three critical components:

  • Trans-cyclooctene (TCO): A strained alkene that undergoes rapid and specific inverse electron-demand Diels-Alder (IEDDA) reactions with tetrazines, enabling bioorthogonal labeling .
  • PEG4 spacer: A tetraethylene glycol linker enhancing solubility, reducing steric hindrance, and improving biocompatibility .
  • Maleimide group: Reacts selectively with thiol (-SH) groups on proteins, peptides, or antibodies via Michael addition, forming stable thioether bonds .

Properties

IUPAC Name

[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H41N3O9/c30-23(10-13-29-24(31)8-9-25(29)32)27-11-14-34-16-18-36-20-21-37-19-17-35-15-12-28-26(33)38-22-6-4-2-1-3-5-7-22/h1-2,8-9,22H,3-7,10-21H2,(H,27,30)(H,28,33)/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUFPWQCCPOKESZ-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H41N3O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Activation of PEG4

The PEG4 chain is activated to facilitate subsequent coupling reactions. Common activating agents include N-hydroxysuccinimide (NHS) and carbonyldiimidazole (CDI). For example, NHS ester formation enables efficient amide bond formation with amine-containing reactants.

Reaction Conditions :

  • Solvent : Anhydrous dimethylformamide (DMF) or dichloromethane (DCM)

  • Temperature : 0–4°C to minimize hydrolysis

  • Molar Ratio : PEG4:NHS = 1:1.2 to ensure complete activation

Coupling with Trans-Cyclooctene (TCO)

The activated PEG4 is reacted with TCO-amine under mild basic conditions. The amide bond formation is catalyzed by coupling agents such as N,N'-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Key Considerations :

  • pH : 7.5–8.5 to deprotonate the amine group of TCO

  • Reaction Time : 12–24 hours for complete conversion

  • Purification : Gel filtration chromatography to remove unreacted TCO

Introduction of Maleimide Group

The TCO-PEG4 intermediate is functionalized with maleimide via a two-step process: (1) reaction with maleic anhydride to form a maleamic acid, followed by (2) cyclization to maleimide using acetic anhydride and sodium acetate.

Optimization Parameters :

  • Cyclization Temperature : 60–70°C to prevent degradation

  • Protection of TCO : Use of inert atmosphere (N₂ or Ar) to avoid oxidation

Reaction Conditions and Optimization

Solvent Selection

Polar aprotic solvents like DMF and DCM are preferred for their ability to dissolve PEG and TCO intermediates. However, DCM’s low boiling point (40°C) limits its use in high-temperature reactions.

Catalysts and Coupling Agents

EDC and NHS are widely used for amide bond formation, achieving yields >85%. Alternatives like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) offer faster kinetics but increase cost.

Temperature and Time

  • Activation : 0–4°C for 2 hours

  • Coupling : Room temperature (25°C) for 24 hours

  • Cyclization : 65°C for 4 hours

Industrial-Scale Production Methods

Industrial synthesis scales up laboratory protocols while addressing challenges like heat dissipation and purification.

Bulk Activation of PEG4

  • Equipment : Continuous flow reactors for uniform mixing

  • Scale : 10–100 kg batches

  • Yield : 90–95% with NHS activation

Large-Scale Coupling

  • Reactor Type : Stainless steel jacketed reactors with temperature control

  • Purification : Tangential flow filtration (TFF) to isolate TCO-PEG4

Maleimide Functionalization

  • Cyclization : Rotary evaporators for solvent removal

  • Quality Control : In-process HPLC monitoring to ensure >98% purity

Analytical Characterization

Spectroscopic Methods

  • NMR (¹H, ¹³C) : Confirms PEG4 backbone (δ 3.6–3.8 ppm) and maleimide protons (δ 6.7 ppm).

  • FT-IR : Peaks at 1710 cm⁻¹ (C=O stretch of maleimide) and 1100 cm⁻¹ (C-O-C of PEG).

Chromatographic Analysis

  • HPLC : Retention time = 8.2 min (C18 column, acetonitrile/water gradient).

  • MS (ESI) : m/z 540.3 [M+H]⁺, matching the molecular weight of 539.6 g/mol.

Comparative Analysis of PEG Spacer Lengths

ParameterPEG4PEG3PEG5
Solubility120 mg/mL90 mg/mL150 mg/mL
Reaction Yield88%75%92%
Cost EfficiencyModerateLowHigh

Key Insight : PEG4 balances solubility and cost, making it ideal for this compound synthesis.

Challenges and Solutions in Synthesis

Hydrolysis of Maleimide

Challenge : Maleimide groups hydrolyze in aqueous solutions, forming inactive maleamic acid.
Solution : Use anhydrous solvents and store intermediates under nitrogen.

TCO Oxidation

Challenge : TCO’s strained alkene is prone to oxidation.
Solution : Add antioxidants (e.g., BHT) and conduct reactions under inert gas.

PEG Hygroscopicity

Challenge : PEG absorbs moisture, reducing coupling efficiency.
Solution : Lyophilize PEG before activation and use molecular sieves .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Thiol-Maleimide Reaction: Common reagents include thiol-containing biomolecules such as cysteine-containing peptides and antibodies.

    SPAAC Reaction: Azide-containing compounds are used as reagents.

Major Products:

Scientific Research Applications

Bioconjugation

Overview : Bioconjugation refers to the process of chemically linking biomolecules, such as proteins or peptides, to other molecules for various applications, including drug delivery and diagnostics.

Applications :

  • Antibody-Drug Conjugates (ADCs) : TCO-PEG4-amido maleimide is employed in the synthesis of ADCs, which target cancer cells while minimizing damage to healthy tissues. The PEG linker enhances solubility and stability, improving pharmacokinetics .
  • Site-Specific Labeling : The compound allows for site-specific conjugation of proteins, which is crucial for maintaining the biological activity of therapeutic proteins. For instance, it was used to conjugate human serum albumin (HSA) to a single-chain variable fragment (scFv) derived from trastuzumab, optimizing its pharmacokinetic profile without compromising its binding capacity .

Molecular Imaging

Overview : Molecular imaging techniques enable visualization of biological processes at the molecular and cellular levels.

Applications :

  • In Vivo Imaging : this compound is integral in bioorthogonal chemistry for imaging applications. Its rapid reaction with tetrazine allows for precise labeling of biomolecules for imaging purposes . Studies have shown that using this compound can improve tumor detection accuracy through enhanced imaging techniques .
  • Radiopharmaceutical Development : The compound has been utilized to synthesize radiopharmaceuticals that selectively target thiol-containing biomolecules, facilitating high-resolution imaging in nuclear medicine .

Drug Development

Overview : In drug development, this compound plays a critical role in creating targeted therapies.

Applications :

  • Targeted Protein Degradation : The compound is used in the synthesis of PROTACs (proteolysis-targeting chimeras), which harness the ubiquitin-proteasome system to selectively degrade disease-causing proteins .
  • Therapeutic Conjugates : The incorporation of this compound into therapeutic conjugates allows for improved delivery and efficacy of drugs by enhancing their solubility and reducing immunogenicity .

Data Table: Comparison of this compound with Other Compounds

CompoundKey FeaturesApplications
This compoundOptimal PEG length; stable thioether bond formationADCs, molecular imaging, drug development
TCO-PEG3-maleimideShorter PEG linker; less solubilityLimited bioconjugation applications
TCO-PEG5-maleimideLonger PEG linker; enhanced solubilityBroad range of bioconjugation applications
DBCO-PEG4-maleimideFaster reaction rates with tetrazineImaging and diagnostics

Case Studies

  • Improving Antibody Reactivity : A study demonstrated that incorporating a PEG linker significantly enhanced the reactivity of TCO-conjugated antibodies in vivo, leading to better tumor targeting compared to traditional methods .
  • Development of Radiopharmaceuticals : Research involving the synthesis of [^18F]FBEM using this compound showed promising results in labeling peptides for PET imaging, indicating its potential in developing novel imaging agents .
  • Therapeutic Conjugates for Cancer Treatment : A recent investigation into site-specific conjugation using this compound resulted in improved therapeutic efficacy against HER2-positive breast cancer by maintaining the functional integrity of therapeutic antibodies .

Mechanism of Action

Thiol-Maleimide Reaction:

SPAAC Reaction:

    Mechanism: The TCO moiety undergoes strain-promoted azide-alkyne cycloaddition with azides to form a stable triazole linkage.

    Molecular Targets: Azide-containing compounds.

Comparison with Similar Compounds

Structural and Functional Differences

Compound Reactive Groups Linker Length (PEG units) Key Reactivity
TCO-PEG4-Amido Maleimide TCO + Maleimide 4 IEDDA with tetrazines; thiol coupling
DBCO-Amido-PEG4-Maleimide DBCO + Maleimide 4 SPAAC with azides (copper-free); thiol coupling
TCO-PEG2-Maleimide TCO + Maleimide 2 Shorter PEG increases steric hindrance; same IEDDA and thiol reactivity
Maleimide-PEG4-Acid Maleimide + Carboxylic Acid 4 Thiol coupling + carboxylate for further conjugation (e.g., EDC/NHS)
TCO-PEG5-Maleimide TCO + Maleimide 5 Longer PEG enhances solubility; slower reaction kinetics
Key Observations:
  • TCO vs. DBCO :

    • TCO reacts with tetrazines (IEDDA), while DBCO reacts with azides (SPAAC). IEDDA is ~10–100x faster than SPAAC, making TCO derivatives preferable for rapid labeling .
    • DBCO avoids copper catalysts, reducing cytotoxicity in live-cell studies .
  • PEG Length :

    • PEG4 balances solubility and steric effects. Shorter PEG2 (e.g., TCO-PEG2-Maleimide) may hinder conjugation to bulky biomolecules .
    • PEG5 (e.g., TCO-PEG5-Maleimide) improves solubility but slows reaction rates due to increased flexibility .

Reactivity and Stability

Parameter This compound DBCO-Amido-PEG4-Maleimide Maleimide-PEG4-Acid
Thiol Coupling Efficiency High (pH 6.5–7.5) High High
Tetrazine Reactivity $k_2$ ~10⁴–10⁵ M⁻¹s⁻¹ N/A N/A
Azide Reactivity N/A $k_2$ ~1–10 M⁻¹s⁻¹ N/A
Thermal Stability Stable up to 60°C Moderate Moderate
TCEP Compatibility Limited (PEG interferes) Compatible Compatible
Notes:
  • TCEP Interference : PEG-maleimide conjugates (e.g., this compound) may fail in thiol coupling when TCEP (a reducing agent) is used due to PEG-TCEP interactions .
  • Thermal Stability : Maleimide-epoxy hybrids show enhanced flame retardancy and thermal resistance, relevant for polymer applications .
This compound:
  • Nanocomposites: Maleimide-functionalized graphene oxide (mGO) improved tensile strength (by 50%) and self-healing efficiency in polymethacrylate matrices via Diels-Alder chemistry .
  • Hydrogels : Used to synthesize maleimide-functionalized hyaluronic acid (HA) hydrogels with tunable rheological properties for drug delivery .
DBCO-Amido-PEG4-Maleimide:
  • Antibody-Drug Conjugates (ADCs) : Enabled dual labeling of HER2 antibodies via DBCO-azide and maleimide-thiol reactions .
Maleimide-PEG4-Acid:
  • Multifunctional Probes : Carboxylic acid allows additional conjugation (e.g., peptides via EDC/NHS), enabling multiplexed imaging probes .

Q & A

Q. How can researchers quantify maleimide availability in nanoparticle formulations to optimize conjugation efficiency?

Methodological approaches include:

  • Fluorimetric assays (e.g., Amplite® Kit) to detect maleimide concentrations as low as 0.1 nM .
  • qPAINT (DNA-PAINT) for single-molecule imaging to compare experimental vs. theoretical ligand counts, revealing discrepancies due to PEG entanglement .
  • Surface-Enhanced Raman Spectroscopy (SERS) for semi-quantitative detection of maleimide (60–120 µg/mL range), providing non-destructive analysis .

Q. What methodologies are recommended for quantifying residual maleimide groups post-conjugation to ensure reaction completion?

  • UV-Vis spectroscopy at 302 nm to monitor maleimide hydrolysis, validated by ¹H NMR to distinguish hydrolysis from precipitation .
  • Fluorimetric analysis using thiol-reactive probes to quantify unreacted maleimides, with sensitivity down to picomolar levels .
  • Competition assays in ternary systems (e.g., thiophenol vs. hexanethiol) to assess reaction selectivity under varying solvents and initiators .

Q. How does PEG chain length influence the accessibility of maleimide groups in TCO-PEG4-amido maleimide conjugates?

  • Flexibility vs. entanglement : Longer PEG chains (e.g., 5 kDa) increase flexibility but reduce ligand availability due to PEG entanglement, as shown by qPAINT .
  • Hydrolysis susceptibility : Shorter PEGs (e.g., PEG3) minimize hydrolysis during sonication, as demonstrated by UV-Vis and NMR .
  • Solubility optimization : PEG side branches (e.g., methoxyPEG methacrylates) enhance water solubility while maintaining maleimide reactivity .

Advanced Research Questions

Q. How can contradictions between theoretical and experimental maleimide-ligand conjugation ratios be systematically analyzed?

  • Data triangulation : Combine qPAINT (experimental ligand counts) with fluorimetry (maleimide quantification) to identify PEG entanglement or hydrolysis as confounding factors .
  • Surface-to-total maleimide ratios : Use liposome studies to compare surface-bound vs. total maleimide (e.g., 1:1 in microemulsions vs. 2:1 in liposomes) .
  • Kinetic modeling : Apply computational methods (e.g., CBS-QB3 calculations) to predict reaction outcomes under varying conditions .

Q. What strategies address thiosuccinimide bond instability in maleimide-based bioconjugates under physiological conditions?

  • Next-generation maleimides : Use dibromomaleimide or disulfide-rebridging reagents to enhance conjugate stability .
  • pH optimization : Conduct reactions at pH 6.8–7.4 to balance thiol reactivity and minimize hydrolysis .
  • Retro-Diels-Alder protection : Temporarily protect maleimide during synthesis to prevent premature degradation .

Q. How do reaction conditions (solvent, initiator, thiol type) influence the selectivity and kinetics of maleimide-thiol conjugation?

  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor base-initiated mechanisms, while chloroform supports ion-pair pathways .
  • Initiator selection : Strong bases (e.g., DABCO) accelerate thiol-Michael reactions but reduce selectivity in ternary systems .
  • Thiol pKa tuning : Thiols with lower pKa (e.g., methyl thioglycolate) exhibit faster reaction kinetics, as validated by DFT calculations .

Q. What advanced characterization techniques resolve ambiguities in maleimide quantification when traditional UV-Vis is unreliable?

  • ¹H-NMR spectroscopy : Track maleimide consumption in Diels-Alder reactions via peak integration (e.g., 310 nm UV vs. NMR correlation) .
  • SERS : Detect maleimide in complex matrices (e.g., biological fluids) with minimal interference, validated against standard spectra .
  • Competition assays : Use thiols with distinct reactivities (e.g., cysteine vs. glutathione) to probe maleimide accessibility in crowded environments .

Methodological Considerations for Experimental Design

  • PEG architecture : Balance solubility and steric hindrance by testing PEG3 vs. PEG4 spacers in conjugation assays .
  • Hydrolysis mitigation : Pre-quantify maleimide activity post-sonication using UV-Vis and confirm with NMR .
  • Reaction validation : Include retro-Diels-Alder controls to ensure maleimide functionality in protected derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.